molecular formula C17H13BrClNO2 B287993 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Numéro de catalogue B287993
Poids moléculaire: 378.6 g/mol
Clé InChI: BUMNZRXLKXQECY-RUDMXATFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.

Mécanisme D'action

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor selectively binds to the bromodomain of this compound, which is a member of the bromodomain and extraterminal (BET) family of proteins. This binding prevents the interaction between this compound and acetylated histones, leading to the inhibition of transcription of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have significant biochemical and physiological effects on cancer cells, inflammation, and cardiovascular diseases. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the expression of pro-inflammatory cytokines, and improve cardiac function by reducing myocardial infarction size.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its selectivity towards this compound, its ability to inhibit the transcription of oncogenes and pro-inflammatory genes, and its potential therapeutic applications in various diseases. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and off-target effects, which require further investigation.

Orientations Futures

There are several future directions for the research and development of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor. One of the directions is to optimize the synthesis method of this compound inhibitor to increase its yield and purity. Another direction is to investigate the potential therapeutic applications of this compound inhibitor in other diseases such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more selective and potent this compound inhibitors with fewer off-target effects is another potential future direction.

Méthodes De Synthèse

The synthesis of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor involves a multi-step process that includes the reaction of 4-bromo-2-cycloheptenone with 4-chlorophenylacetic acid, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to have anti-proliferative effects on cancer cells by inhibiting the interaction between this compound and acetylated histones, leading to the downregulation of oncogenes. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. In addition, this compound inhibitor has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Propriétés

Formule moléculaire

C17H13BrClNO2

Poids moléculaire

378.6 g/mol

Nom IUPAC

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-8-5-12(18)10-14(17(15)22)16(21)9-4-11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)/b9-4+

Clé InChI

BUMNZRXLKXQECY-RUDMXATFSA-N

SMILES isomérique

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

SMILES canonique

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.